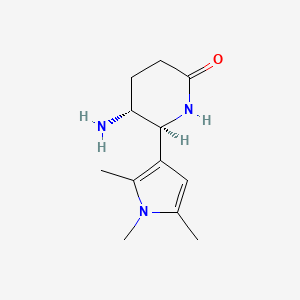![molecular formula C22H19NO4 B2743389 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 2287265-42-1](/img/structure/B2743389.png)
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid” has a CAS Number of 2287265-42-1 . It has a molecular weight of 361.4 and its IUPAC name is 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H19NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-20H,11-12H2,(H,24,25) .Physical And Chemical Properties Analysis
This compound is a powder and it should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide-Based Pharmaceuticals
The compound EN300-6737702 serves as a protective group in the synthesis of peptide-based pharmaceuticals. Its role is crucial in protecting the amino group during the coupling reactions, ensuring that the desired peptide sequence is obtained without side reactions .
Development of Enantioselective Catalysts
Researchers utilize EN300-6737702 in the development of enantioselective catalysts. These catalysts are essential for producing chiral molecules, which are important in creating medications with specific desired effects and reducing side effects .
Advanced Material Science
In material science, EN300-6737702 is used to modify the surface properties of polymers. This modification can enhance the material’s durability, flexibility, and resistance to chemicals, making it suitable for a wide range of industrial applications .
Bioconjugation Techniques
EN300-6737702 is employed in bioconjugation techniques where it links peptides to other molecules, including drugs, fluorescent dyes, or biomarkers. This application is particularly valuable in targeted drug delivery and diagnostic assays .
Agricultural Chemistry Research
The compound is also explored in agricultural chemistry for the synthesis of novel agrochemicals. Its structural complexity allows for the creation of compounds that can act as selective herbicides or insecticides .
Nanotechnology
In nanotechnology, EN300-6737702 is used to create nanoscale structures that have potential applications in electronics, photonics, and drug delivery systems. Its ability to form stable structures at the nanoscale is a key attribute for this field .
Environmental Science
EN300-6737702 contributes to environmental science by being part of the synthesis of compounds used in environmental remediation processes, such as the removal of pollutants from water and soil .
Analytical Chemistry
Lastly, in analytical chemistry, EN300-6737702 is used in the preparation of stationary phases for chromatography. These phases help in the separation and analysis of complex mixtures, which is fundamental in pharmaceutical and biochemical research .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-20H,11-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMHJQPJNPFMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)




![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)

![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)